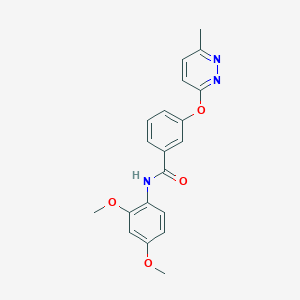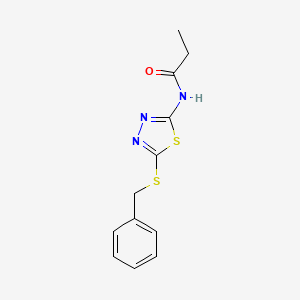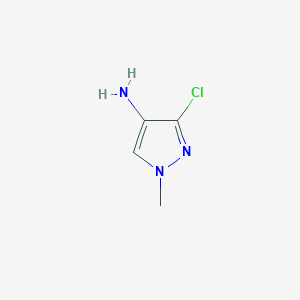
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as α7 nicotinic acetylcholine receptor (nAChR) agonists.
作用機序
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide acts as an agonist of the α7 nAChR, a receptor that is highly expressed in the brain and is involved in several physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by this compound results in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. These include improving cognitive function, reducing inflammation, protecting against neuronal damage, and reducing pain sensitivity. This compound has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has several limitations, including its poor solubility in water and its rapid metabolism in vivo.
将来の方向性
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. These include investigating its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury, as well as exploring its mechanism of action in more detail. Additionally, the development of new formulations and delivery methods for this compound could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves several steps, including the preparation of 2,4-dimethoxybenzaldehyde, 6-methylpyridazin-3-ol, and 3-aminobenzoic acid. These three compounds are then reacted together to form this compound. The synthesis of this compound has been reported in several research articles, including a study by Gopalakrishnan et al. (2009).
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. This compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. This compound has also been investigated for its potential use in the treatment of chronic pain and addiction.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-7-10-19(23-22-13)27-16-6-4-5-14(11-16)20(24)21-17-9-8-15(25-2)12-18(17)26-3/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHPOBMWAAFZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2677371.png)
![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)







![N-(3,4-difluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2677390.png)
